3-(4-CHLOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PYRROLIDINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PYRROLIDINE is a useful research compound. Its molecular formula is C21H18ClNO3S2 and its molecular weight is 431.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Reactivity
One study focused on the synthesis of benzo[b]thiophene derivatives and their reactivity towards sulfur- and oxygen-containing nucleophiles. This work provides insights into the methods for functionalizing compounds related to "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone" through Michael-type nucleophilic addition, offering pathways for the creation of various substituted benzo[b]thiophenes (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Evaluation and Potential Applications
Another investigation involved the microwave-assisted synthesis of novel pyrazoline derivatives for evaluation as anti-inflammatory and antibacterial agents. This study exemplifies the potential of structurally similar compounds to "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone" for medicinal applications, highlighting the importance of exploring the chemical reactivity and biological activities of such compounds (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Molecular Structure and Characterization
Research on isomorphous structures related to the compound of interest demonstrates the utility of chlorine-methyl exchange rules in synthesizing heterocyclic analogues, providing foundational knowledge for structural characterization and the synthesis of related compounds (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Process Development and Synthesis Optimization
A study on the process development for synthesizing related compounds underlines the importance of optimizing synthesis conditions to improve yield and purity, which is crucial for the large-scale production and further application of these compounds in research and industry (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).
Mechanism of Action
Target of Action
The compound “(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a way that depends on the spatial orientation of substituents and the stereochemistry of the molecule .
Biochemical Pathways
Without specific information on the compound, it’s difficult to accurately describe the biochemical pathways it might affect. Compounds containing pyrrolidine have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a strategy used to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c22-17-7-9-18(10-8-17)28(25,26)19-11-12-23(14-19)21(24)16-5-3-15(4-6-16)20-2-1-13-27-20/h1-10,13,19H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERILPOPAOOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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